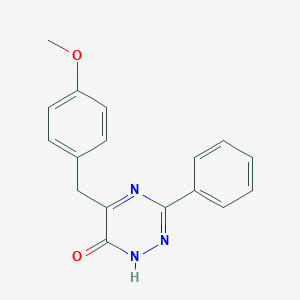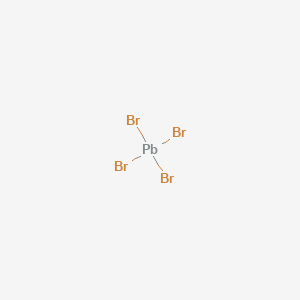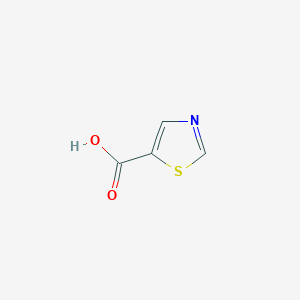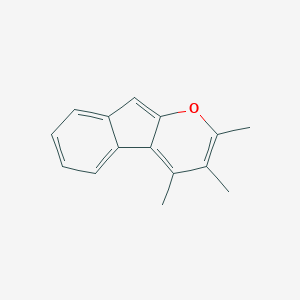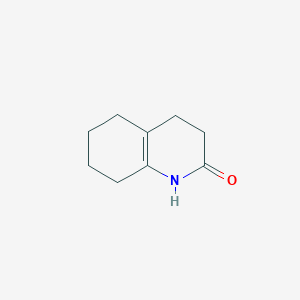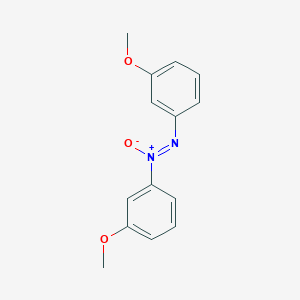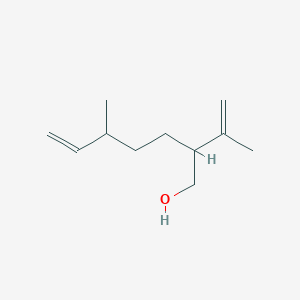
2-Isopropenyl-5-methyl-6-hepten-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropenyl-5-methyl-6-hepten-1-ol, also known as IVM, is a naturally occurring compound found in the pheromone of the female tsetse fly. It has been studied extensively for its potential use as a tool in controlling the spread of tsetse fly-borne diseases such as African trypanosomiasis. In addition, IVM has shown promise in a range of scientific research applications, including as an insecticide, antiparasitic, and antitumor agent.
Mécanisme D'action
The exact mechanism of action of 2-Isopropenyl-5-methyl-6-hepten-1-ol is not fully understood, but it is thought to act by disrupting the normal functioning of the nervous system in insects and parasites. In mammalian cells, 2-Isopropenyl-5-methyl-6-hepten-1-ol has been shown to interact with a specific receptor, leading to increased chloride ion influx and hyperpolarization of the cell membrane.
Biochemical and Physiological Effects:
In addition to its insecticidal and antiparasitic effects, 2-Isopropenyl-5-methyl-6-hepten-1-ol has been shown to have a range of other biochemical and physiological effects. These include modulation of the immune system, anti-inflammatory activity, and effects on neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Isopropenyl-5-methyl-6-hepten-1-ol in laboratory experiments is its relatively low toxicity to mammals, making it a safer alternative to other insecticides and antiparasitic agents. However, its effectiveness can be limited by factors such as resistance development in target organisms and the need for repeated applications.
Orientations Futures
Future research directions for 2-Isopropenyl-5-methyl-6-hepten-1-ol could include further investigation of its potential as an antitumor agent, as well as its use in combination with other drugs for the treatment of parasitic infections. In addition, the development of new formulations and delivery methods could help to overcome some of the limitations of current 2-Isopropenyl-5-methyl-6-hepten-1-ol-based treatments.
Méthodes De Synthèse
2-Isopropenyl-5-methyl-6-hepten-1-ol can be synthesized via a multi-step process starting from citral, a compound found in lemongrass oil. The first step involves the conversion of citral to citronellal, followed by the formation of isopulegol and subsequent oxidation to 2-Isopropenyl-5-methyl-6-hepten-1-ol.
Applications De Recherche Scientifique
2-Isopropenyl-5-methyl-6-hepten-1-ol has been studied extensively for its potential use as an insecticide, particularly in the control of tsetse flies. It has also shown activity against a range of parasites, including those responsible for African trypanosomiasis, leishmaniasis, and schistosomiasis. In addition, 2-Isopropenyl-5-methyl-6-hepten-1-ol has been investigated for its potential as an antitumor agent, with promising results in preclinical studies.
Propriétés
Numéro CAS |
13066-55-2 |
|---|---|
Nom du produit |
2-Isopropenyl-5-methyl-6-hepten-1-ol |
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
5-methyl-2-prop-1-en-2-ylhept-6-en-1-ol |
InChI |
InChI=1S/C11H20O/c1-5-10(4)6-7-11(8-12)9(2)3/h5,10-12H,1-2,6-8H2,3-4H3 |
Clé InChI |
HWIVLCCZJYXYJI-UHFFFAOYSA-N |
SMILES |
CC(CCC(CO)C(=C)C)C=C |
SMILES canonique |
CC(CCC(CO)C(=C)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



